2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide
CAS No.: 923220-53-5
Cat. No.: VC6903014
Molecular Formula: C19H24N2O4S
Molecular Weight: 376.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923220-53-5 |
|---|---|
| Molecular Formula | C19H24N2O4S |
| Molecular Weight | 376.47 |
| IUPAC Name | 2-(3-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C19H24N2O4S/c1-23-15-4-2-5-16(12-15)25-14-19(22)20-13-17(18-6-3-11-26-18)21-7-9-24-10-8-21/h2-6,11-12,17H,7-10,13-14H2,1H3,(H,20,22) |
| Standard InChI Key | HSIXXJINGFPKQI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Introduction
2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound with a molecular formula of C19H24N2O4S and a molecular weight of 376.5 g/mol . This compound features a morpholine ring, a thiophene moiety, and a methoxyphenoxy substituent, making it a candidate for various applications in medicinal chemistry due to its unique structural properties.
Structural Characteristics
The compound includes several key structural elements:
-
Morpholine Ring: This heterocyclic ring is known for its versatility in pharmaceutical chemistry, often contributing to the biological activity of compounds.
-
Thiophene Moiety: Thiophene derivatives are recognized for their potential biological activities, including anti-inflammatory and antitumor properties.
-
Methoxyphenoxy Substituent: This group adds additional complexity and potential for interaction with biological targets.
| Structural Element | Description |
|---|---|
| Morpholine Ring | Heterocyclic ring contributing to biological activity |
| Thiophene Moiety | Known for anti-inflammatory and antitumor properties |
| Methoxyphenoxy Substituent | Adds complexity and potential for biological interactions |
Synthesis
The synthesis of 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar compounds often require careful control of reaction conditions to ensure the desired product yield and purity.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide, including N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide and N-(4-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide. These compounds highlight the diversity of thiophene and morpholine derivatives in medicinal chemistry.
| Compound Name | Morpholine Present | Thiophene Moiety | Additional Substituents |
|---|---|---|---|
| 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide | Yes | Yes | Methoxyphenoxy |
| N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide | Yes | Yes | None |
| N-(4-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide | Yes | Yes | Methoxyphenoxy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume